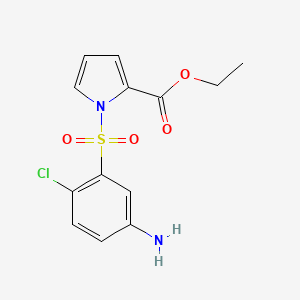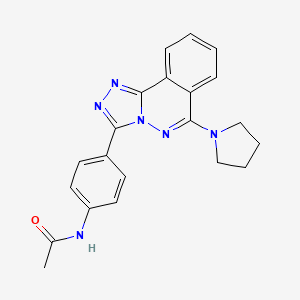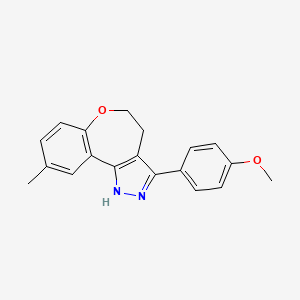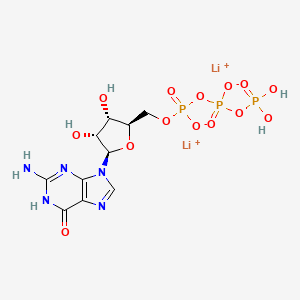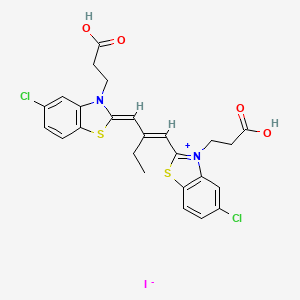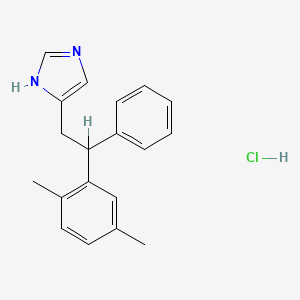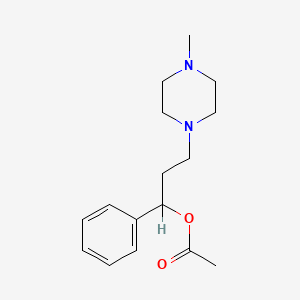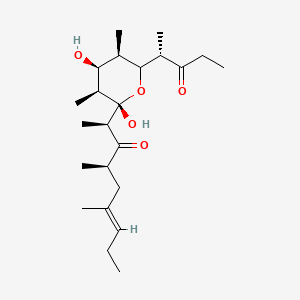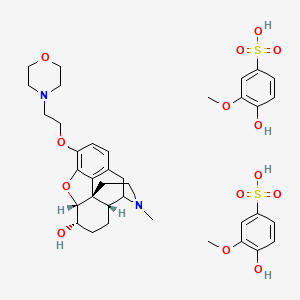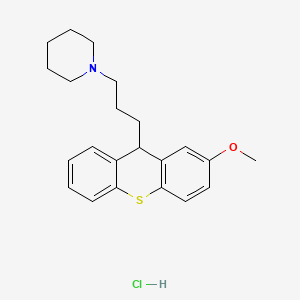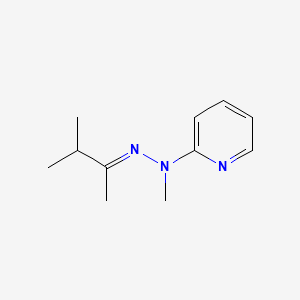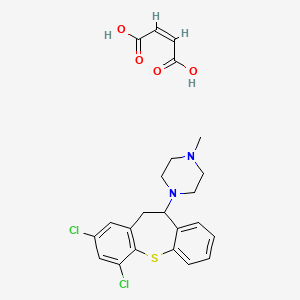
2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate is a synthetic compound that belongs to the class of dibenzothiepin derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and piperazine derivatives. The reaction conditions may involve:
Halogenation: Introduction of chlorine atoms to the aromatic ring.
Cyclization: Formation of the dibenzothiepin core structure.
Substitution: Attachment of the piperazine moiety.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin hydrochloride
- 2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin sulfate
Uniqueness
2,4-Dichloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to its analogs. The presence of the maleate salt form can influence its solubility, stability, and bioavailability.
Eigenschaften
CAS-Nummer |
93080-31-0 |
|---|---|
Molekularformel |
C23H24Cl2N2O4S |
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;1-(1,3-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H20Cl2N2S.C4H4O4/c1-22-6-8-23(9-7-22)17-11-13-10-14(20)12-16(21)19(13)24-18-5-3-2-4-15(17)18;5-3(6)1-2-4(7)8/h2-5,10,12,17H,6-9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
BAFZFXRKJIUDSV-BTJKTKAUSA-N |
Isomerische SMILES |
CN1CCN(CC1)C2CC3=C(C(=CC(=C3)Cl)Cl)SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCN(CC1)C2CC3=C(C(=CC(=C3)Cl)Cl)SC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


